An In-Depth Technical Guide to 1-fluoro-2,4-dimethoxybenzene
An In-Depth Technical Guide to 1-fluoro-2,4-dimethoxybenzene
CAS Number: 17715-70-7
This technical guide provides a comprehensive overview of 1-fluoro-2,4-dimethoxybenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its applications, with a focus on its role in the creation of complex molecules.
Physicochemical Properties
1-fluoro-2,4-dimethoxybenzene is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties, influencing its reactivity and making it a valuable intermediate in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 17715-70-7 | [1][2] |
| Molecular Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.188 g/mL at 25 °C | [1] |
| Boiling Point | 210 °C | [4] |
| Purity | ≥ 97% | [1] |
| InChI Key | QLJNEPOEZGFNEA-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(F)c(OC)c1 | [1] |
Safety and Handling
1-fluoro-2,4-dimethoxybenzene is classified as an acute toxicant if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard and Precautionary Statements:
| Category | Code | Statement | Reference(s) |
| Hazard Statement | H302 | Harmful if swallowed | [2] |
| Precautionary Statement | P264 | Wash skin thoroughly after handling | |
| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product | |
| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| Precautionary Statement | P330 | Rinse mouth | |
| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant |
Synthesis
A common and effective method for the synthesis of 1-fluoro-2,4-dimethoxybenzene is the Balz-Schiemann reaction.[5] This reaction involves the diazotization of the corresponding aniline, 2,4-dimethoxyaniline, followed by fluorination.[5]
Experimental Protocol: Balz-Schiemann Reaction
Materials:
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2,4-Dimethoxyaniline
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Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
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Tetrafluoroboric Acid (HBF₄)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: Dissolve 2,4-dimethoxyaniline in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C with an ice bath. Stir the mixture for 30 minutes.
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Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.
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Isolation of the Diazonium Salt: Filter the precipitate and wash it with cold water, followed by cold diethyl ether.
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Thermal Decomposition: Gently heat the dried diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases. The crude 1-fluoro-2,4-dimethoxybenzene is obtained as an oil.
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Purification: The crude product can be purified by steam distillation or extraction with a suitable organic solvent like diethyl ether. The organic layer is then washed with a sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Applications in Research and Development
1-fluoro-2,4-dimethoxybenzene serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][6]
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Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[6] It can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. 1-fluoro-2,4-dimethoxybenzene provides a scaffold to introduce these beneficial properties into novel drug candidates.[6]
-
Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound is used as an intermediate in the development of new crop protection agents.[3]
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Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound of interest in the synthesis of advanced materials, including polymers and liquid crystals.[6]
Biological Signaling Pathways
Currently, there is no publicly available scientific literature that describes the direct involvement of 1-fluoro-2,4-dimethoxybenzene in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to elucidate any potential biological activity and its mechanism of action.
Logical Relationships in Application
The utility of 1-fluoro-2,4-dimethoxybenzene in various scientific fields is interconnected, stemming from its fundamental chemical structure.
